molecular formula C22H20ClN3OS2 B2992707 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189671-11-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2992707
CAS RN: 1189671-11-1
M. Wt: 441.99
InChI Key: BYKPAIYIJGAESW-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole unit, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a tetrahydrothieno[2,3-c]pyridin-2-yl unit, which is a type of heterocyclic compound that is often found in bioactive molecules .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anticancer Activity

Compounds with benzothiazole and thieno[2,3-c]pyridin moieties have been studied for their potential anticancer activities. For instance, certain N-(pyridine-2-ylcarbamothioyl)benzamide derivatives have shown significant cytotoxicity against various human cancer cell lines, including breast cancer and prostate adenocarcinoma. These compounds and their copper(II) complexes were evaluated for their cytotoxicity, indicating their potential as therapeutic agents in cancer treatment (Adhami et al., 2014).

Antimicrobial Activity

Some benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on substituted N-(benzo[d]thiazol-2-yl) acetamide derivatives revealed promising antimicrobial activities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Anuse et al., 2019).

Enzyme Inhibition

Compounds featuring benzothiazole units have been identified as potent inhibitors of specific enzymes, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These inhibitors have demonstrated robust in vivo efficacy in tumor models, suggesting their potential application in cancer therapy by targeting angiogenesis (Borzilleri et al., 2006).

Gelation Properties

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, which is influenced by methyl functionality and multiple non-covalent interactions. These compounds have shown potential as supramolecular gelators, which could have applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Sensor Development

Benzothiazole derivatives have also been utilized in developing selective sensors, such as a chromium ion-selective electrode. This application demonstrates the potential of these compounds in analytical chemistry for the detection and quantification of specific ions in various samples (Hajiaghababaei et al., 2016).

Future Directions

Given the bioactivity of benzothiazole and tetrahydrothieno[2,3-c]pyridin-2-yl derivatives, this compound could be a potential candidate for further pharmacological studies .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2.ClH/c1-25-12-11-15-18(13-25)28-22(24-20(26)14-7-3-2-4-8-14)19(15)21-23-16-9-5-6-10-17(16)27-21;/h2-10H,11-13H2,1H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPAIYIJGAESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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